4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 . It is used in the synthesis of various heterocyclic derivatives .
Synthesis Analysis
The synthesis of compounds related to 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . Another study reported the synthesis of a series of 7-azaindole-1,2,3-triazole bearing N-benzamide derivatives .Molecular Structure Analysis
The molecular structure of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole comprises a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Scientific Research Applications
1. Synthesis of Antidepressant Molecules
- Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
2. Antimicrobial Activities
- Application Summary : A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . These compounds have shown moderate to excellent activity against various microbial strains .
- Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results or Outcomes : Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .
3. Synthesis of Pyrazolo [3,4-d]pyrimidine Derivatives
- Application Summary : The compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
4. Synthesis of Anti-depressant Molecules
- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles
- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
6. Synthesis of Pyridine Scaffold
- Application Summary : The compound is used in the synthesis of pyridine scaffold .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Synthesis of Anti-depressant Molecules
- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles
- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
6. Synthesis of Pyridine Scaffold
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-prop-2-ynylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNTQDIKOAPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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